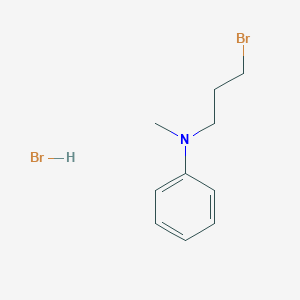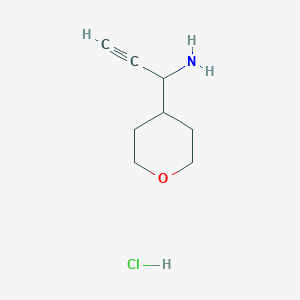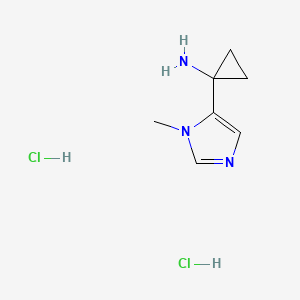
4-(2,2-Difluoroethoxy)-1-iodo-2-methylbenzene
Vue d'ensemble
Description
The compound “4-(2,2-Difluoroethoxy)-1-iodo-2-methylbenzene” is likely to be an organic compound containing a benzene ring with a difluoroethoxy and an iodine substituent. The presence of the difluoroethoxy group may impart unique properties to this compound, such as increased stability or reactivity .
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a benzene ring with the difluoroethoxy, iodine, and methyl groups attached at different positions. Similar compounds like “(2,2-Difluoroethoxy)ethene” have a molecular formula of C4H6F2O .
Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. For instance, difluoromethylation processes often involve the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For instance, “[4-(2,2-difluoroethoxy)phenyl]methanol” has a molecular weight of 188.17 and is a powder at room temperature .
Applications De Recherche Scientifique
Thermochemistry and Physical Properties
Research on halogen-substituted methylbenzenes, including compounds structurally related to 4-(2,2-Difluoroethoxy)-1-iodo-2-methylbenzene, highlights their vapor pressures, vaporization, fusion, and sublimation enthalpies. These studies are crucial for understanding the physical and chemical behavior of these compounds, which can be applied in material science and chemical synthesis. Vaporization enthalpies and gas-phase enthalpies of formation are calculated using quantum-chemical methods, providing a foundation for estimating the properties of similar halogenated compounds (Verevkin et al., 2015).
Synthetic Applications and Methodologies
Significant work has been done on developing synthetic methodologies for halogenated and difluoroethoxylated benzene derivatives. These methodologies include regioselective bromination, conversion into sulfur-functionalized benzoquinones, and preparation techniques utilizing uniform design to optimize reaction conditions and increase yields. Such research is fundamental for the synthesis of complex organic molecules and intermediates in pharmaceutical and material sciences (Aitken et al., 2016); (Fang, 2004).
Mechanistic Insights and Chemical Behavior
Studies provide insights into the chemical behavior of halogen-substituted compounds, including mechanisms of H-abstraction and the role of CH-halogen and CH-π interactions in molecular assembly. These insights are valuable for designing new chemical reactions and understanding the interaction between different chemical species (Dou et al., 2005); (Kobayashi et al., 2003).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(2,2-difluoroethoxy)-1-iodo-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2IO/c1-6-4-7(2-3-8(6)12)13-5-9(10)11/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLRLQMEJLCISR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-c]pyridine;hydrochloride](/img/structure/B1435875.png)

![2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1435879.png)
![2-[(Piperidin-4-yl)methoxy]pyridine-4-carbonitrile dihydrochloride](/img/structure/B1435881.png)



![2-(6-Methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1435890.png)

![2-[3-(2-Nitro-phenyl)-isoxazol-5-yl]-ethanol](/img/structure/B1435892.png)
![8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1435893.png)

![Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride](/img/structure/B1435895.png)